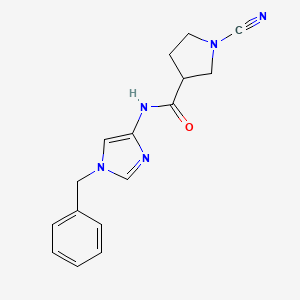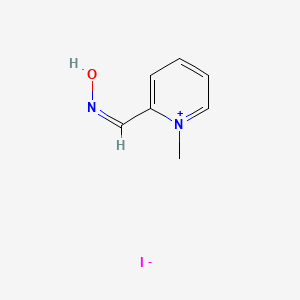
Pralidoxime iodide, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pralidoxime iodide, (Z)-, is a compound belonging to the family of oximes. It is primarily used as an antidote for organophosphate poisoning, which includes exposure to certain pesticides and nerve agents. Organophosphates inhibit acetylcholinesterase, an enzyme essential for nerve function, leading to an accumulation of acetylcholine and subsequent overstimulation of nerves .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pralidoxime iodide is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine, resulting in the formation of pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt .
Industrial Production Methods
The industrial production of pralidoxime iodide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Pralidoxime iodide primarily undergoes nucleophilic substitution reactions due to the presence of the oxime group. It can also participate in redox reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, with reactions typically carried out in polar solvents.
Redox Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions with methyl iodide produce the iodide salt of pralidoxime .
Aplicaciones Científicas De Investigación
Pralidoxime iodide has a wide range of applications in scientific research:
Chemistry: It is used to study the reactivation of acetylcholinesterase inhibited by organophosphates.
Biology: Research focuses on its effects on nerve function and potential therapeutic uses.
Medicine: It is a critical antidote for organophosphate poisoning, often used in conjunction with atropine and other supportive treatments
Industry: Pralidoxime iodide is used in the development of protective measures against chemical warfare agents.
Mecanismo De Acción
Pralidoxime iodide reactivates acetylcholinesterase that has been inactivated by organophosphates. It binds to the anionic site of the enzyme and displaces the phosphate group from the serine residue, thereby regenerating the active enzyme. This process helps to restore normal nerve function by breaking down accumulated acetylcholine .
Comparación Con Compuestos Similares
Similar Compounds
Obidoxime: Another oxime used for similar purposes but with different efficacy and side effect profiles.
HI-6: A more advanced oxime with broader activity against various nerve agents.
Uniqueness
Pralidoxime iodide is unique due to its specific binding affinity and reactivation kinetics for acetylcholinesterase. It is particularly effective against certain types of organophosphate poisoning, making it a valuable tool in both medical and military applications .
Propiedades
Número CAS |
29603-75-6 |
|---|---|
Fórmula molecular |
C7H9IN2O |
Peso molecular |
264.06 g/mol |
Nombre IUPAC |
(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;iodide |
InChI |
InChI=1S/C7H8N2O.HI/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H |
Clave InChI |
QNBVYCDYFJUNLO-UHFFFAOYSA-N |
SMILES isomérico |
C[N+]1=CC=CC=C1/C=N\O.[I-] |
SMILES canónico |
C[N+]1=CC=CC=C1C=NO.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


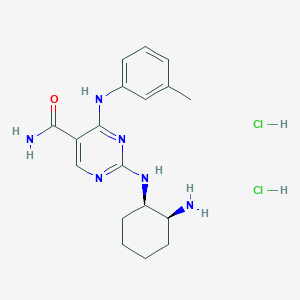
![disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydride](/img/structure/B10790003.png)
![[(1'R,4'R,12'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B10790007.png)
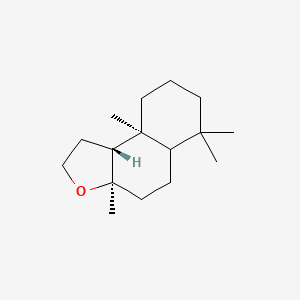
![[(1'R,2S,3'E,5'R,7'S,11'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B10790015.png)
![[(7S,8R,26S,28R,29S)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate](/img/structure/B10790025.png)
![Sodium;6-[[22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylate](/img/structure/B10790033.png)
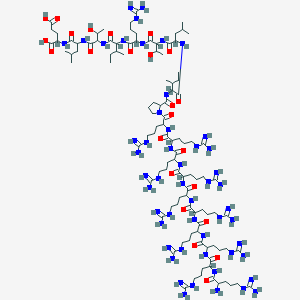

![[(1'R,2S,5'R,7'S,11'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B10790045.png)
![3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10790048.png)
![[(1S,7R,8S,26R,28S,29R,38S)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate](/img/structure/B10790049.png)
![(1R,2R,7R,8R,9R,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one](/img/structure/B10790053.png)
